4-Amino-2-(methylamino)-6-(methylsulfanyl)pyrimidine-5-carbonitrile
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Overview
Description
4-Amino-2-(methylamino)-6-(methylthio)pyrimidine-5-carbonitrile is a chemical compound with the molecular formula C7H9N5S It is a pyrimidine derivative, characterized by the presence of amino, methylamino, and methylthio groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(methylamino)-6-(methylthio)pyrimidine-5-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4,6-dimethylthio-pyrimidine and methylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature is maintained at a specific range to ensure optimal reaction rates.
Reaction Mechanism: The reaction proceeds through nucleophilic substitution, where the chlorine atom in the starting material is replaced by the amino and methylamino groups.
Industrial Production Methods
In an industrial setting, the production of 4-Amino-2-(methylamino)-6-(methylthio)pyrimidine-5-carbonitrile may involve large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(methylamino)-6-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino and methylamino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-2-(methylamino)-6-(methylthio)pyrimidine-5-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Amino-2-(methylamino)-6-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile: Lacks the methylamino group.
2-Amino-4-(methylamino)-6-(methylthio)pyrimidine-5-carbonitrile: Has a different arrangement of amino groups.
4-Amino-2-(ethylamino)-6-(methylthio)pyrimidine-5-carbonitrile: Contains an ethylamino group instead of a methylamino group.
Uniqueness
4-Amino-2-(methylamino)-6-(methylthio)pyrimidine-5-carbonitrile is unique due to the presence of both amino and methylamino groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical reactions and biological activities, making it a valuable compound in research and industry.
Properties
CAS No. |
112637-52-2 |
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Molecular Formula |
C7H9N5S |
Molecular Weight |
195.25 g/mol |
IUPAC Name |
4-amino-2-(methylamino)-6-methylsulfanylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H9N5S/c1-10-7-11-5(9)4(3-8)6(12-7)13-2/h1-2H3,(H3,9,10,11,12) |
InChI Key |
HTJJRGGYZSNPFU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C(C(=N1)SC)C#N)N |
Origin of Product |
United States |
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